molecular formula C16H11N3OS B10974694 2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10974694
M. Wt: 293.3 g/mol
InChI Key: QDKDQRZWEYDVBC-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by the presence of a thiadiazole ring fused to a quinazoline moiety, with a 4-methylphenyl group attached at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the use of electron-withdrawing substituents in the 2-halobenzoyl chlorides can enhance the reaction efficiency .

An improved procedure for the preparation of intermediate compounds, such as 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides, involves selective acylation followed by sulfonylation . This method provides a more efficient route to the target compound, with better yields and fewer by-products.

Chemical Reactions Analysis

2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl group, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric effects, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H11N3OS

Molecular Weight

293.3 g/mol

IUPAC Name

2-(4-methylphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C16H11N3OS/c1-10-6-8-11(9-7-10)14-18-19-15(20)12-4-2-3-5-13(12)17-16(19)21-14/h2-9H,1H3

InChI Key

QDKDQRZWEYDVBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2

Origin of Product

United States

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